

Physical and chemical properties of Kenganthranol A

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Compound of Interest

Compound Name: *Kenganthranol A*

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Kenganthranol A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenganthranol A is a naturally occurring prenylated anthranol isolated from the stem bark of *Harungana madagascariensis*. As a member of the anthranoid class of compounds, it has garnered interest within the scientific community for its potential biological activities, particularly its role as an α -glucosidase inhibitor. This technical guide provides a detailed overview of the physical and chemical properties of **Kenganthranol A**, its isolation and characterization, and the methodologies used to evaluate its biological activity.

Physical and Chemical Properties

Kenganthranol A is a yellow crystalline substance.^[1] Its core chemical structure is a prenylated anthranol, and its specific properties are detailed in the tables below.

Table 1: Chemical Properties of Kenganthranol A

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₈ O ₅	[1]
Molecular Weight	408.49 g/mol	Calculated
IUPAC Name	1,8,10-trihydroxy-6-methyl-2,5-bis(3-methylbut-2-en-1-yl)anthracen-9(10H)-one	Inferred from structure
CAS Registry Number	879208-70-5	
Class	Prenylated Anthranol	[2]

Table 2: Physical Properties of Kenganthranol A

Property	Value	Source
Appearance	Yellow crystals	[1]
Melting Point	145-146 °C	
Optical Rotation	[\alpha]D ₂₅ -23 (c 0.1, CHCl ₃)	

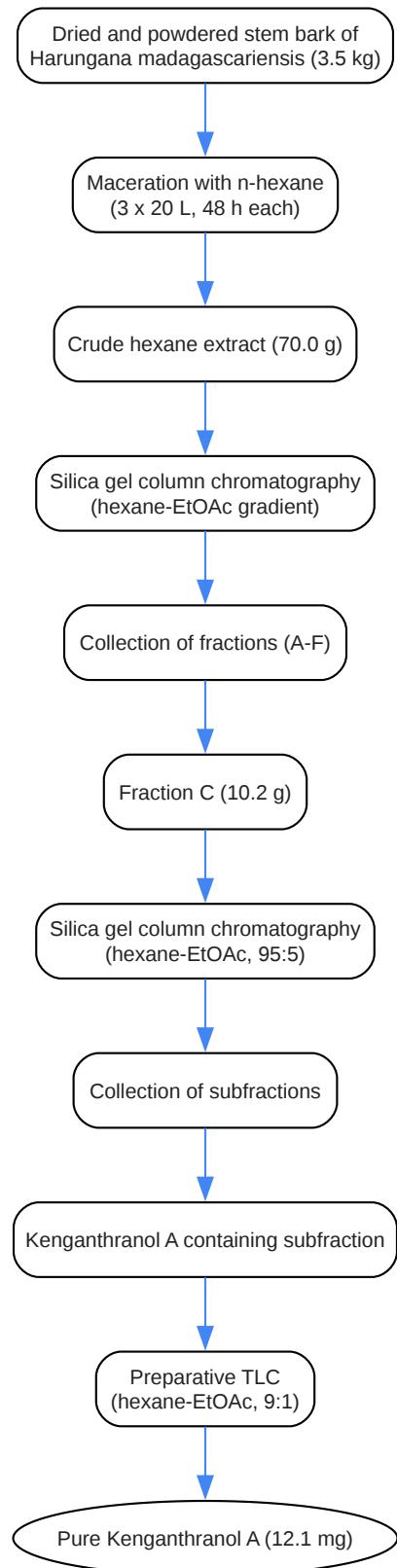
Table 3: Spectroscopic Data for Kenganthranol A

¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (125 MHz, CDCl ₃) δ (ppm)
12.09 (1H, s, 8-OH)	188.9 (C-9)
11.95 (1H, s, 1-OH)	161.9 (C-1)
7.19 (1H, s, H-7)	159.9 (C-8)
6.95 (1H, s, H-5)	144.3 (C-4a)
6.65 (1H, s, H-4)	142.1 (C-10a)
5.20 (1H, t, J = 7.0 Hz, H-2')	134.1 (C-3')
5.18 (1H, t, J = 7.0 Hz, H-2'')	133.5 (C-3'')
4.95 (1H, s, H-10)	122.9 (C-2')
3.42 (2H, d, J = 7.0 Hz, H-1')	122.1 (C-2'')
3.33 (2H, d, J = 7.0 Hz, H-1'')	114.8 (C-7)
2.29 (3H, s, 6-CH ₃)	112.9 (C-5)
1.81 (3H, s, H-4')	111.9 (C-4)
1.79 (3H, s, H-5')	111.2 (C-2)
1.70 (3H, s, H-4'')	110.8 (C-8a)
1.68 (3H, s, H-5'')	110.5 (C-9a)
108.9 (C-6)	
70.1 (C-10)	
29.8 (C-1')	
25.9 (C-4', C-4'')	
22.5 (C-1'')	
21.8 (6-CH ₃)	
18.0 (C-5', C-5'')	

Experimental Protocols

Isolation of Kenganthranol A

Kenganthranol A was first isolated from the stem bark of *Harungana madagascariensis*. The general workflow for its extraction and purification is outlined below.

[Click to download full resolution via product page](#)**Isolation workflow for Kenganthranol A.**

Detailed Protocol:

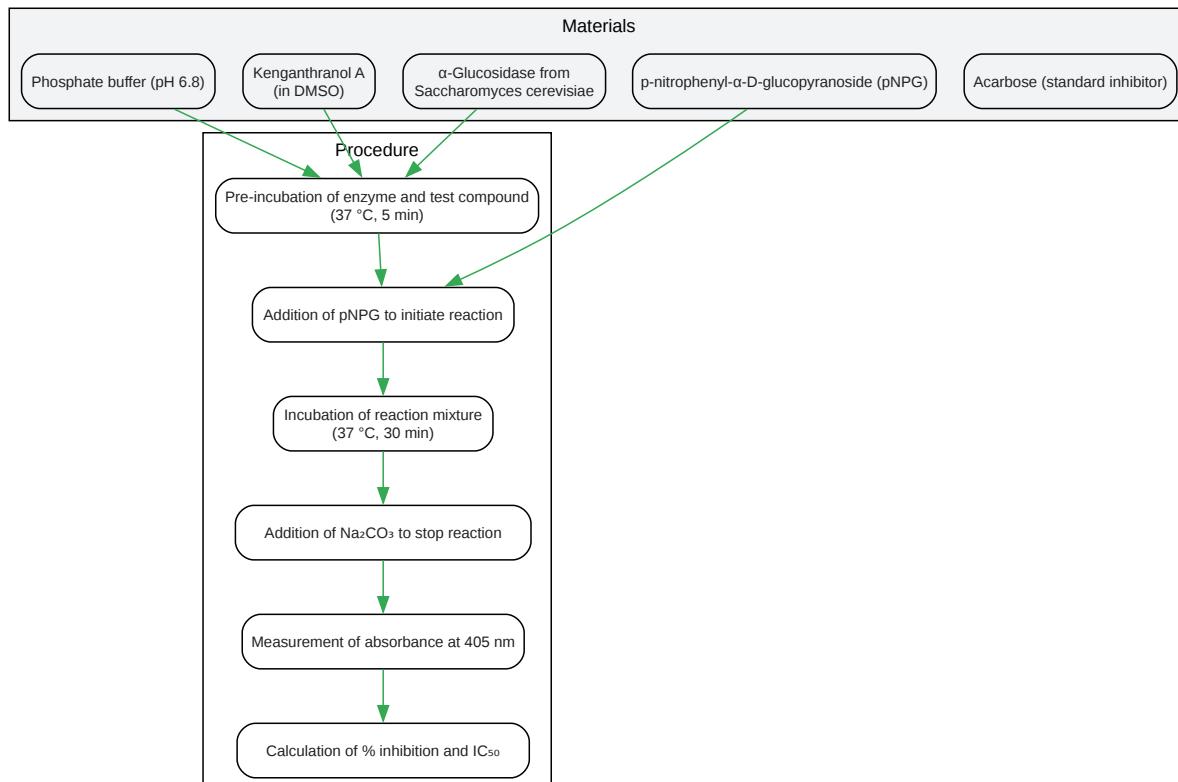
- **Plant Material and Extraction:** The dried and powdered stem bark of *Harungana madagascariensis* (3.5 kg) was macerated with n-hexane (3 x 20 L) at room temperature for 48 hours for each extraction. The solvent was then evaporated under reduced pressure to yield a crude hexane extract (70.0 g).
- **Initial Column Chromatography:** The crude extract was subjected to silica gel column chromatography using a gradient of n-hexane-EtOAc. This resulted in the collection of six main fractions (A-F).
- **Fractionation of Fraction C:** Fraction C (10.2 g) was further chromatographed on a silica gel column with an isocratic mobile phase of n-hexane-EtOAc (95:5) to yield several subfractions.
- **Purification:** The subfraction containing **Kenganthranol A** was purified by preparative thin-layer chromatography (TLC) using a mobile phase of n-hexane-EtOAc (9:1) to afford pure **Kenganthranol A** (12.1 mg).

Structure Elucidation

The structure of **Kenganthranol A** was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC) and mass spectrometry.

α -Glucosidase Inhibition Assay

The potential of **Kenganthranol A** and related compounds to inhibit α -glucosidase activity was evaluated using an *in vitro* assay.



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Workflow for the α -glucosidase inhibition assay.

Detailed Protocol:

- Enzyme and Substrate Preparation: α -Glucosidase from *Saccharomyces cerevisiae* was dissolved in 50 mM phosphate buffer (pH 6.8). The substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), was also prepared in the same buffer.
- Assay Procedure: In a 96-well plate, 5 μ L of the test compound solution (in DMSO) and 245 μ L of the α -glucosidase solution were pre-incubated at 37 °C for 5 minutes. The reaction was initiated by adding 20 μ L of the pNPG solution.
- Measurement and Calculation: The reaction mixture was incubated for 30 minutes at 37 °C, and the reaction was then stopped by the addition of 50 μ L of 0.2 M Na₂CO₃. The absorbance of the resulting p-nitrophenol was measured at 405 nm. The percentage of inhibition was calculated, and the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, was determined. Acarbose was used as a positive control.

While **Kenganthranol A** was isolated in the study by Kouam et al. (2006), its α -glucosidase inhibitory activity was not reported in that specific publication. However, structurally related compounds isolated in the same study, such as Kenganthranol B and C, did show significant inhibitory activity.

Biological Activity and Signaling Pathways

The primary reported biological activity of compounds structurally related to **Kenganthranol A** is the inhibition of α -glucosidase.^[2] This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, compounds like **Kenganthranol A** can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels.

At present, there is no specific signaling pathway that has been elucidated for **Kenganthranol A**'s action beyond its direct enzymatic inhibition of α -glucosidase. The mechanism is considered to be a direct competitive or non-competitive inhibition of the enzyme's active site. Further research is required to determine if **Kenganthranol A** has other cellular targets or influences any signaling cascades.

Conclusion

Kenganthranol A is a well-characterized prenylated anthranol with defined physical and chemical properties. The methodologies for its isolation and the evaluation of its potential

biological activity as an α -glucosidase inhibitor are established. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of **Kenganthranol A** and its derivatives in the context of metabolic disorders and other potential applications. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in drug development.

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References

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